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molecular formula C18H15NO3 B8647368 Methyl 4-[(quinolin-4-yl)methoxy]benzoate CAS No. 149326-03-4

Methyl 4-[(quinolin-4-yl)methoxy]benzoate

Cat. No. B8647368
M. Wt: 293.3 g/mol
InChI Key: BLYXCONPYLMKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358373B2

Procedure details

Sodium hydride (430 mg, 60%, 10.75 mmol) was placed in a flask with hexane and stirred under nitrogen. After 10 minutes the hexane was discarded and 10 ml dry DMF was added. After cooling to 0° C., 4-hydroxy-benzoic acid methyl ester Q-2 (1.67 g, 11 mmol) was added and the mixture stirred for 15 minutes. 4-Chloromethyl-quinoline Q-1 (1.8 g, 10.1 mmol) was dissolved in 3 mL of DMF and added dropwise to the reaction mixture. The temperature was raised to 130° C. and the mixture stirred for a half hour. After cooling to room temperature the reaction mixture was poured into 50 mL 1N sodium hydroxide solution and extracted three times with 20 mL dichloromethane. The combined organic layers were washed twice with water, dried over sodium sulfate and concentrated in vacuo. The crude product (2.5 g) was recrystallized from ethyl ether to give 4-(quinolin-4-ylmethoxy)-benzoic acid methyl ester (1.6 g, 5.45 mM) as a white solid.
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:13])[C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.Cl[CH2:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=[CH:18][CH:17]=1.[OH-].[Na+]>CN(C=O)C.CCCCCC>[CH3:3][O:4][C:5](=[O:13])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:15][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)=[CH:8][CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
ClCC1=CC=NC2=CC=CC=C12
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 130° C.
STIRRING
Type
STIRRING
Details
the mixture stirred for a half hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 20 mL dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (2.5 g) was recrystallized from ethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCC1=CC=NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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